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Compound of Interest

Compound Name: Cy3-PEG3-endo-BCN

Cat. No.: B12375127

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cy3-PEG3-endo-BCN, a

fluorescent probe designed for advanced cellular imaging applications. This document details

the core principles of its application, experimental protocols, and quantitative data to facilitate

its effective use in research and development.

Introduction to Cy3-PEG3-endo-BCN
Cy3-PEG3-endo-BCN is a fluorescent labeling reagent that combines the well-characterized

cyanine dye, Cy3, with a bicyclo[6.1.0]nonyne (BCN) moiety through a polyethylene glycol

(PEG) linker. This molecular design is optimized for bioorthogonal chemistry, specifically the

strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the fluorescent labeling of

biomolecules in living and fixed cells without the need for a copper catalyst, which can be toxic

to cells.[1][2]

The Cy3 fluorophore provides a strong absorption and emission profile in the visible spectrum,

making it compatible with standard fluorescence microscopy setups. The hydrophilic PEG3

linker enhances the solubility of the molecule in aqueous buffers and minimizes non-specific
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binding. The endo-isomer of BCN is a strained alkyne that reacts efficiently and specifically with

azide-functionalized molecules.[3]

The primary application of Cy3-PEG3-endo-BCN is in a two-step labeling strategy. First, a

biomolecule of interest is metabolically or enzymatically tagged with an azide group.

Subsequently, the cells are treated with Cy3-PEG3-endo-BCN, which covalently attaches the

Cy3 dye to the azide-modified biomolecule via the SPAAC reaction. This technique is

particularly powerful for imaging glycans, proteins, and other cellular components that have

been metabolically engineered to incorporate azide-containing precursors.[1][4]

Core Principles and Signaling Pathways
The utility of Cy3-PEG3-endo-BCN in cellular imaging is rooted in the principles of

bioorthogonal chemistry. This field of chemistry involves reactions that can occur within living

systems without interfering with native biochemical processes. The SPAAC reaction between

the BCN group of the probe and an azide on a target biomolecule is a prime example of such a

reaction.

A predominant application of this technology is in the field of glycobiology. Cellular glycans can

be metabolically labeled by introducing unnatural sugar analogs containing an azide group. For

instance, cells can be cultured with peracetylated N-azidoacetylmannosamine (Ac₄ManNAz),

which is processed by the cellular machinery and incorporated into sialic acid residues on cell

surface glycoproteins.

Cell

Azide-Modified
Sugar (e.g., Ac₄ManNAz)

Glycosylation
Pathway

Uptake & Metabolism

Azide-Labeled
Glycan

Incorporation
Fluorescently Labeled

Glycan

Cy3-PEG3-endo-BCN SPAAC Reaction

Fluorescence
Microscopy

Detection

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.aatbio.com/fluorescence-excitation-emission-spectrum-graph-viewer/cy3_cyanine_3
https://www.benchchem.com/product/b12375127/docs?utm_src=pdf-body#a-technical-guide-to-cy-peg3-endo-bcn-for-cellular-imaging
https://www.benchchem.com/product/b12375127/docs?utm_src=pdf-body#a-technical-guide-to-cy-peg3-endo-bcn-for-cellular-imaging
https://pubmed.ncbi.nlm.nih.gov/18007630/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Metabolic_Labeling_of_Cells_with_Azido_Sugars.pdf
https://www.benchchem.com/product/b12375127/docs?utm_src=pdf-body#a-technical-guide-to-cy-peg3-endo-bcn-for-cellular-imaging
https://www.benchchem.com/product/b12375127/docs?utm_src=pdf-body-img#a-technical-guide-to-cy-peg3-endo-bcn-for-cellular-imaging
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375127?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Metabolic glycan labeling and imaging workflow.

Quantitative Data
The following tables summarize the key quantitative parameters for Cy3-PEG3-endo-BCN and

its application in cellular imaging.

Table 1: Photophysical Properties of Cy3

Property Value Notes

Excitation Maximum (λex) ~555 nm
Can be efficiently excited by

532 nm or 561 nm lasers.

Emission Maximum (λem) ~570 nm
Emits in the orange-red region

of the spectrum.

Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹
Indicates a high probability of

light absorption.

Quantum Yield (Φ) 0.15 - 0.30

The quantum yield can be

influenced by the local

environment.

Table 2: Reaction Kinetics and Experimental Parameters
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Parameter Value Notes

SPAAC Reaction

Second-order rate constant

(k₂) of endo-BCN with benzyl

azide

~0.29 M⁻¹s⁻¹

Reaction kinetics can vary

depending on the specific

azide.

Metabolic Labeling

Azide-sugar (e.g.,

Ac₄ManNAz) concentration
25 - 50 µM

Optimal concentration should

be determined empirically for

each cell type.

Incubation time 24 - 72 hours

Allows for sufficient

incorporation into cellular

glycans.

Fluorescent Labeling

Cy3-PEG3-endo-BCN

concentration
5 - 20 µM

Higher concentrations may

increase background

fluorescence.

Incubation time 30 - 60 minutes

Shorter times are often

sufficient due to the rapid

kinetics of SPAAC.

Experimental Protocols
The following are detailed protocols for live-cell and fixed-cell imaging using Cy3-PEG3-endo-
BCN for the detection of metabolically labeled glycans.

Live-Cell Imaging Protocol
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Start: Seed Cells

1. Metabolic Labeling with Azide-Sugar
(e.g., 25-50 µM Ac₄ManNAz for 48h)

2. Wash Cells with PBS

3. SPAAC Reaction with Cy3-PEG3-endo-BCN
(e.g., 10 µM for 30-60 min at 37°C)

4. Wash Cells with Live-Cell Imaging Medium

5. (Optional) Counterstain Nuclei
(e.g., Hoechst 33342)

6. Image Cells with Fluorescence Microscope

Click to download full resolution via product page

Experimental workflow for live-cell imaging.

Materials:

Cells of interest

Complete cell culture medium

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
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Cy3-PEG3-endo-BCN

Phosphate-buffered saline (PBS), sterile

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

Hoechst 33342 (optional, for nuclear counterstaining)

Fluorescence microscope with appropriate filter sets for Cy3 and Hoechst.

Procedure:

Cell Seeding: Seed cells in a glass-bottom dish or chamber slide suitable for live-cell

imaging. Allow cells to adhere and reach the desired confluency.

Metabolic Labeling: a. Prepare a stock solution of Ac₄ManNAz in sterile DMSO. b. Dilute the

Ac₄ManNAz stock solution in complete cell culture medium to a final concentration of 25-50

µM. c. Replace the medium in the cell culture dish with the Ac₄ManNAz-containing medium.

d. Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO₂ to allow

for metabolic incorporation of the azide sugar.

Washing: a. Gently aspirate the medium containing the azide sugar. b. Wash the cells twice

with pre-warmed sterile PBS.

SPAAC Reaction: a. Prepare a stock solution of Cy3-PEG3-endo-BCN in DMSO. b. Dilute

the Cy3-PEG3-endo-BCN stock solution in pre-warmed live-cell imaging medium to a final

concentration of 5-20 µM. c. Add the Cy3-PEG3-endo-BCN solution to the cells. d. Incubate

for 30-60 minutes at 37°C, protected from light.

Final Washes and Counterstaining: a. Aspirate the labeling solution. b. Wash the cells three

times with pre-warmed live-cell imaging medium. c. (Optional) If nuclear counterstaining is

desired, incubate the cells with Hoechst 33342 according to the manufacturer's protocol. d.

Replace with fresh, pre-warmed live-cell imaging medium.

Imaging: Immediately image the cells using a fluorescence microscope equipped with

appropriate excitation and emission filters for Cy3 (and Hoechst, if used).
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Fixed-Cell Imaging Protocol

Start: Metabolic Labeling (as in live-cell protocol)

1. Fix Cells
(e.g., 4% PFA for 15 min)

2. Wash Cells with PBS

3. (Optional) Permeabilize Cells
(e.g., 0.1% Triton X-100 for 10 min)

4. Wash Cells with PBS

5. SPAAC Reaction with Cy3-PEG3-endo-BCN
(e.g., 10 µM for 1 hour at RT)

6. Wash Cells with PBS

7. (Optional) Counterstain Nuclei
(e.g., DAPI)

8. Mount Coverslip

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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